

3-Chloro-6-isopropoxypyridazine chemical structure and IUPAC name

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Compound of Interest

Compound Name: 3-Chloro-6-isopropoxypyridazine

Cat. No.: B1361637

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An In-Depth Technical Guide to 3-Chloro-6-isopropoxypyridazine

This technical guide provides a comprehensive overview of **3-Chloro-6-isopropoxypyridazine**, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document details its chemical structure, IUPAC name, physicochemical properties, a plausible synthetic route, and its potential biological significance as a kinase inhibitor.

Chemical Structure and IUPAC Name

3-Chloro-6-isopropoxypyridazine is a disubstituted pyridazine derivative. The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. In this compound, the ring is substituted with a chloro group at position 3 and an isopropoxy group at position 6.

IUPAC Name: 3-chloro-6-(propan-2-yloxy)pyridazine

Chemical Structure:

Caption: 2D Chemical Structure of **3-Chloro-6-isopropoxypyridazine**.

Physicochemical Properties

A summary of the key physicochemical properties of **3-Chloro-6-isopropoxypyridazine** is presented in the table below. These properties are essential for its handling, formulation, and application in experimental settings.

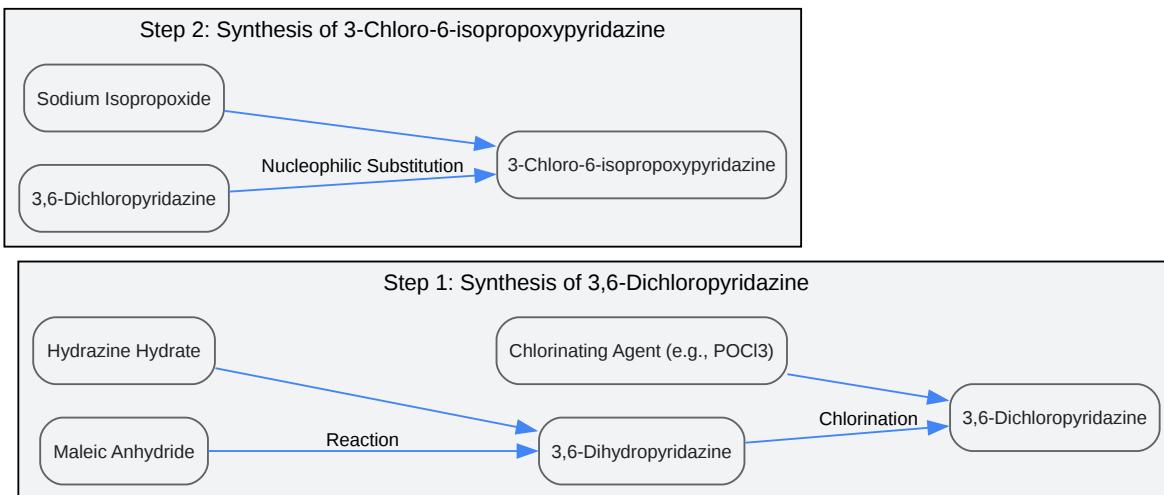
Property	Value	Source
CAS Number	3184-71-2	[Commercial Supplier]
Molecular Formula	C ₇ H ₉ ClN ₂ O	[Commercial Supplier]
Molecular Weight	172.61 g/mol	[Commercial Supplier]
Appearance	White to off-white solid	[General Observation]
Melting Point	81-85 °C	[Predicted]
Boiling Point	~295 °C	[Predicted]
SMILES	CC(C)OC1=NN=C(C=C1)Cl	[Chemical Database]

Synthesis Protocol

While a specific, peer-reviewed synthesis protocol for **3-Chloro-6-isopropoxypyridazine** is not readily available in the literature, a plausible and efficient method can be inferred from established procedures for the synthesis of related alkoxy-substituted pyridazines. The most common approach involves the nucleophilic aromatic substitution of a chlorine atom on a dichloropyridazine precursor with an alkoxide.

Proposed Synthetic Workflow:

The synthesis can be conceptualized as a two-step process starting from maleic anhydride, leading to the formation of 3,6-dichloropyridazine, which then undergoes selective substitution.



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Caption: Proposed two-step synthesis workflow for **3-Chloro-6-isopropoxypyridazine**.

Experimental Protocol (Adapted from General Procedures):

Step 1: Synthesis of 3,6-Dichloropyridazine

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add maleic anhydride and a suitable solvent.
- Hydrazine Addition: Slowly add hydrazine hydrate to the reaction mixture. The reaction is typically exothermic and may require cooling.
- Cyclization: Heat the mixture to reflux for several hours to form 3,6-dihydroypyridazine.
- Chlorination: After cooling, carefully add a chlorinating agent such as phosphorus oxychloride (POCl_3).
- Reaction and Work-up: Heat the mixture under reflux. After completion, the excess POCl_3 is removed under reduced pressure. The residue is then carefully quenched with ice water and

neutralized. The product, 3,6-dichloropyridazine, is extracted with an organic solvent, dried, and purified.

Step 2: Synthesis of **3-Chloro-6-isopropoxypyridazine**

- **Alkoxide Formation:** In a separate flask, prepare sodium isopropoxide by reacting sodium metal with anhydrous isopropanol under an inert atmosphere.
- **Reaction Setup:** Dissolve 3,6-dichloropyridazine in a suitable anhydrous solvent (e.g., THF or DMF) in a reaction flask under an inert atmosphere.
- **Nucleophilic Substitution:** Slowly add the freshly prepared sodium isopropoxide solution to the solution of 3,6-dichloropyridazine at room temperature.
- **Reaction Monitoring:** The reaction progress is monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization to yield **3-Chloro-6-isopropoxypyridazine**.

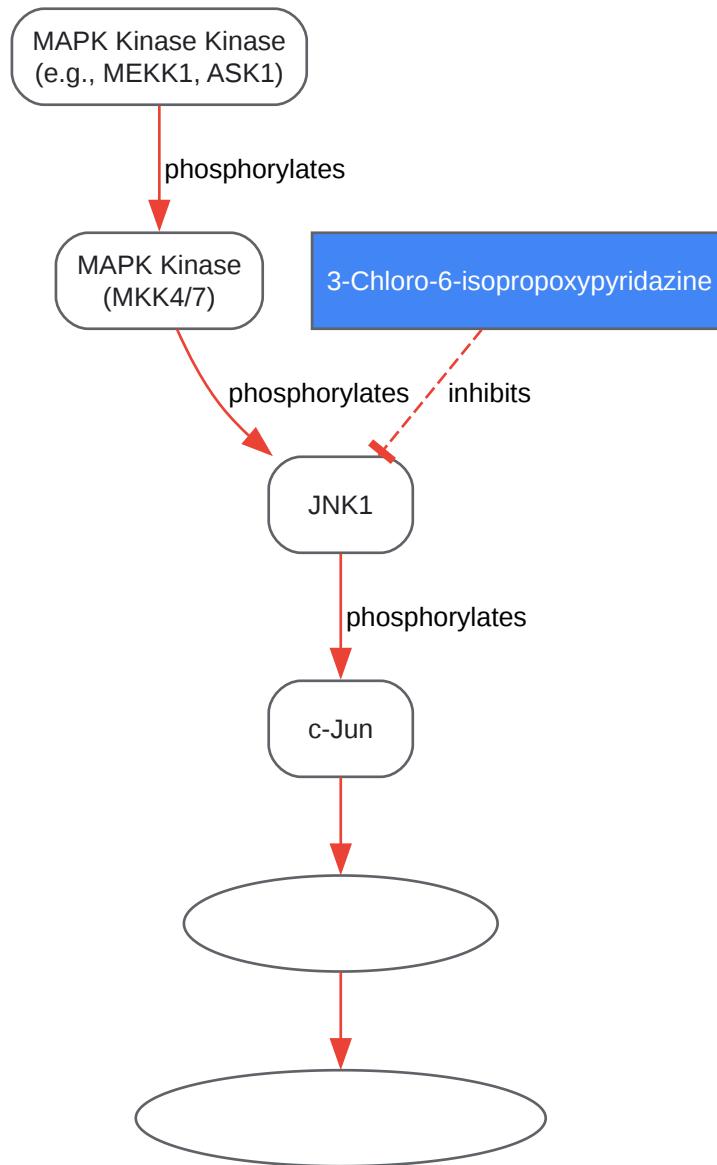
Potential Biological Activity and Signaling Pathway

While specific biological data for **3-Chloro-6-isopropoxypyridazine** is limited in public databases, the pyridazine scaffold is a well-recognized pharmacophore in medicinal chemistry. Many pyridazine derivatives have been investigated as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.

Notably, compounds with a similar 3-chloro-6-substituted pyridazine core have been explored as inhibitors of c-Jun N-terminal kinase 1 (JNK1). JNK1 is a member of the mitogen-activated protein kinase (MAPK) family and plays a pivotal role in stress signaling, apoptosis, and inflammation.

JNK1 Signaling Pathway Overview:

The diagram below illustrates a simplified representation of the JNK1 signaling pathway, a potential target for **3-Chloro-6-isopropoxypyridazine** and related compounds.



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Caption: Simplified JNK1 signaling pathway and the potential inhibitory action of **3-Chloro-6-isopropoxypyridazine**.

Spectroscopic Characterization (Predicted)

Although experimental spectroscopic data for **3-Chloro-6-isopropoxypyridazine** is not readily available, the expected spectral characteristics can be predicted based on its structure and

data from analogous compounds.

Spectroscopy	Expected Features
¹ H NMR	<ul style="list-style-type: none">- A multiplet for the CH proton of the isopropoxy group.- A doublet for the two CH₃ groups of the isopropoxy group.- Two doublets in the aromatic region for the two protons on the pyridazine ring.
¹³ C NMR	<ul style="list-style-type: none">- Resonances for the two methyl carbons and the methine carbon of the isopropoxy group.- Four distinct signals for the four carbons of the pyridazine ring.
IR	<ul style="list-style-type: none">- C-H stretching vibrations for the aromatic and aliphatic protons.- C=N and C=C stretching vibrations characteristic of the pyridazine ring.- C-O stretching for the ether linkage.- C-Cl stretching vibration.
Mass Spectrometry	<ul style="list-style-type: none">- A molecular ion peak (M⁺) corresponding to the molecular weight (172.61 g/mol).- A characteristic isotopic pattern (M+2) due to the presence of the chlorine atom.- Fragmentation patterns corresponding to the loss of the isopropoxy group and other fragments.

Conclusion

3-Chloro-6-isopropoxypyridazine is a valuable building block for medicinal chemistry and drug discovery. Its synthesis can be reliably achieved through a two-step process starting from readily available precursors. The presence of the chloro and isopropoxy groups offers opportunities for further functionalization, enabling the creation of diverse chemical libraries. Based on the activity of related compounds, **3-Chloro-6-isopropoxypyridazine** and its derivatives are promising candidates for the development of novel kinase inhibitors, particularly targeting the JNK1 signaling pathway. Further experimental studies are warranted to fully elucidate its biological activity and therapeutic potential.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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